3,4-Dibromo-5-methylthiophene-2-carboxylic acid
CAS No.:
Cat. No.: VC15889912
Molecular Formula: C6H4Br2O2S
Molecular Weight: 299.97 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H4Br2O2S |
|---|---|
| Molecular Weight | 299.97 g/mol |
| IUPAC Name | 3,4-dibromo-5-methylthiophene-2-carboxylic acid |
| Standard InChI | InChI=1S/C6H4Br2O2S/c1-2-3(7)4(8)5(11-2)6(9)10/h1H3,(H,9,10) |
| Standard InChI Key | KAQWTKCZNQNNOO-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=C(S1)C(=O)O)Br)Br |
Introduction
Structural Characteristics and Nomenclature
The compound features a thiophene ring substituted with bromine atoms at positions 3 and 4, a methyl group at position 5, and a carboxylic acid group at position 2. Its IUPAC name, 3,4-dibromo-5-methylthiophene-2-carboxylic acid, reflects this substitution pattern.
Molecular Properties
| Property | Value |
|---|---|
| Molecular formula | C₆H₄Br₂O₂S |
| Molecular weight | 299.97 g/mol |
| SMILES | CC1=C(C(=C(S1)C(=O)O)Br)Br |
| InChIKey | KAQWTKCZNQNNOO-UHFFFAOYSA-N |
The electron-withdrawing bromine atoms significantly influence the compound’s reactivity, directing electrophilic substitutions and stabilizing intermediates during synthetic transformations.
Synthesis and Optimization
Bromination Protocols
The synthesis typically begins with 5-methylthiophene-2-carboxylic acid, which undergoes dibromination using bromine (Br₂) in acetic acid under controlled conditions (0–25°C). Key steps include:
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Regioselective bromination: The carboxylic acid group at position 2 directs bromine to the adjacent 3 and 4 positions.
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Quenching: Excess bromine is neutralized with sodium thiosulfate (Na₂S₂O₃).
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Purification: Column chromatography with ethyl acetate/hexane yields the product (reported purity: >95% by HPLC).
Yield Optimization
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Temperature control: Lower temperatures (0–5°C) minimize polybromination byproducts.
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Solvent selection: Chloroform enhances solubility of intermediates, achieving 82–86% isolated yields.
Reactivity and Functionalization
The compound participates in diverse reactions due to its reactive bromine atoms and carboxylic acid group:
Nucleophilic Aromatic Substitution (SNAr)
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Amine coupling: Reacts with primary amines (e.g., morpholine) in dimethylformamide (DMF) at 60°C to form 3,4-diamino derivatives.
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Suzuki-Miyaura cross-coupling: Using Pd(PPh₃)₄ and aryl boronic acids in toluene/water, yielding biaryl thiophenes for electronic materials.
Carboxylic Acid Derivatives
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Esterification: Treatment with methanol/H₂SO₄ produces methyl esters (e.g., methyl 3,4-dibromo-5-methylthiophene-2-carboxylate) .
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Amide formation: Coupling with EDCl/HOBt enables peptide-like conjugates for drug discovery.
Applications in Materials Science
Organic Semiconductors
The electron-deficient thiophene core enhances charge transport in polymers. Blending with poly(3-hexylthiophene) (P3HT) improves electron mobility in organic field-effect transistors (OFETs).
Ligand Design
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Metal-organic frameworks (MOFs): Serves as a carboxylate linker for Zn²⁺/Cu²⁺ coordination polymers.
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Catalysis: Pd complexes derived from this compound show activity in C–C coupling reactions.
Analytical Characterization
Spectroscopic Data
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¹H NMR (CDCl₃, 400 MHz):
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Methyl group: δ 2.45 (s, 3H).
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Thiophene-H: δ 7.28 (s, 1H).
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FT-IR (KBr):
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C=O stretch: 1685 cm⁻¹.
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C-Br stretch: 680 cm⁻¹.
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Mass Spectrometry
Comparative Analysis with Isomeric Derivatives
| Property | 3,4-Dibromo Isomer | 4,5-Dibromo Isomer |
|---|---|---|
| CAS No. | Not available | 854626-32-7 |
| Electrophilic sites | C-5 (methyl-directed) | C-3 (carboxy-directed) |
| Suzuki coupling | 78–85% yield | 72–80% yield |
The 3,4-dibromo isomer exhibits superior reactivity in SNAr reactions due to reduced steric hindrance compared to the 4,5-isomer.
Challenges and Future Directions
Despite its utility, limited commercial availability and high bromination costs hinder large-scale applications. Ongoing research focuses on:
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Flow chemistry approaches: To improve bromination efficiency.
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Bioconjugation studies: Exploring antibacterial and anticancer activities of amide derivatives.
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